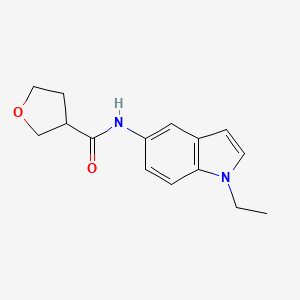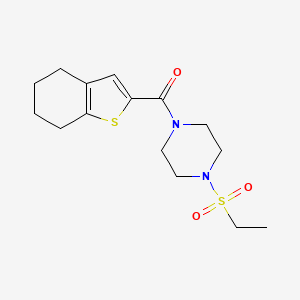![molecular formula C14H25N3O4S B7543071 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, this compound is able to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling. By inhibiting BTK activity, this compound is able to block the proliferation and survival of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound is able to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In immune cells, this compound is able to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one in lab experiments is its relatively high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in various disease processes, and for identifying potential new therapeutic targets. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one. One area of research is focused on identifying potential combination therapies that could enhance the efficacy of this compound as an anticancer or autoimmune therapy. Another area of research is focused on developing new formulations of this compound that could improve its pharmacokinetic properties and increase its half-life in vivo. Finally, there is ongoing research aimed at identifying new targets for this compound and other BTK inhibitors, with the goal of developing more effective and targeted therapies for cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves several steps, starting with the reaction of 4-ethylsulfonylpiperazine with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 1,6-diaminohexane to produce the final product, this compound. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one has been the subject of extensive scientific research aimed at understanding its potential clinical applications. One area of research has focused on its use as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Studies have shown that this compound is able to inhibit the activity of key signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
Another area of research has focused on the potential use of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Studies have shown that this compound is able to inhibit the activity of certain immune cells that are responsible for the inflammation and tissue damage associated with these diseases, making it a potential therapeutic option for patients who do not respond to conventional treatments.
Propiedades
IUPAC Name |
1-[2-(4-ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-2-22(20,21)17-10-8-15(9-11-17)14(19)12-16-7-5-3-4-6-13(16)18/h2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMHIWIZGEITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)
![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)



![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)